1-Bromo-4-(2-bromoethoxy)naphthalene
Overview
Description
1-Bromo-4-(2-bromoethoxy)naphthalene is an organic compound with the molecular formula C12H10Br2O It is a derivative of naphthalene, where the naphthalene ring is substituted with a bromo group at the first position and a 2-bromoethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromoethoxy)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the 2-bromoethoxy group. The typical synthetic route involves:
Bromination of Naphthalene: Naphthalene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Etherification: 1-Bromonaphthalene is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-bromoethoxy)naphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include 1-hydroxy-4-(2-bromoethoxy)naphthalene, 1-amino-4-(2-bromoethoxy)naphthalene, and 1-thio-4-(2-bromoethoxy)naphthalene.
Oxidation: Products include 1-bromo-4-(2-bromoethoxy)naphthoquinone.
Reduction: Products include 1-bromo-4-(2-ethoxy)naphthalene.
Scientific Research Applications
1-Bromo-4-(2-bromoethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of biochemical assays.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-4-(2-bromoethoxy)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the naphthalene ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in biological or chemical processes.
Comparison with Similar Compounds
1-Bromo-4-methylnaphthalene: Similar in structure but with a methyl group instead of the 2-bromoethoxy group.
1-Bromo-4-ethoxynaphthalene: Similar but with an ethoxy group instead of the 2-bromoethoxy group.
1-Bromo-4-(2-chloroethoxy)naphthalene: Similar but with a chloroethoxy group instead of the 2-bromoethoxy group.
Uniqueness: 1-Bromo-4-(2-bromoethoxy)naphthalene is unique due to the presence of both bromine atoms and the 2-bromoethoxy group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(2-bromoethoxy)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQRBFFCXRFKFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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